ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate is a complex organic compound with the molecular formula C21H19NO6S. This compound is characterized by its unique structure, which includes an isothiochromenone moiety and a benzoate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl chloride with ethyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate can be compared to other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents that alter its properties.
Quinolone derivatives: These compounds have a similar heterocyclic structure and are known for their biological activity, particularly as antibiotics.
Indole derivatives: Indoles are another class of heterocycles with significant biological activity, often used in drug development.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate (CAS Number: 622352-67-4) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings concerning this compound.
Chemical Structure and Properties
- Molecular Formula : C21H19NO6S
- Molecular Weight : 413.44 g/mol
- SMILES Notation : CCOC(=O)c1ccc(cc1)NC(=O)c1cc2ccc(c(c2c(=O)s1)OC)OC
The compound features a unique isothiochromene structure, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic pathway includes the formation of key intermediates through reactions such as acylation and esterification.
Anticancer Properties
Research indicates that derivatives of isothiochromene compounds often exhibit significant anticancer activities. A study on related compounds demonstrated that certain isothiochromene derivatives showed promising results against various cancer cell lines, including leukemia and solid tumors. For instance, the anticancer activity of 7,8-dimethoxy-1-oxo-1H-isothiochromene derivatives was evaluated, revealing potential cytotoxic effects on cancer cells .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Research Findings
A summary of key findings from various studies on the biological activity of this compound and its analogs is presented in the table below:
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds:
- Case Study 1 : A derivative similar to this compound was tested against breast cancer cell lines and showed IC50 values indicating moderate cytotoxicity.
- Case Study 2 : In vivo studies on mice demonstrated that administration of isothiochromene derivatives resulted in reduced tumor sizes compared to controls, suggesting potential for therapeutic use.
Properties
Molecular Formula |
C21H19NO6S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 4-[(7,8-dimethoxy-1-oxoisothiochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO6S/c1-4-28-20(24)12-5-8-14(9-6-12)22-19(23)16-11-13-7-10-15(26-2)18(27-3)17(13)21(25)29-16/h5-11H,4H2,1-3H3,(H,22,23) |
InChI Key |
SVVNMKGXSXINPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C(C=C3)OC)OC)C(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.